This compound can be classified under:
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods:
The molecular structure of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be described as follows:
The arrangement of atoms in the compound allows for potential interactions with biological targets, making it an interesting candidate for pharmaceutical applications.
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine participates in various chemical reactions:
The mechanism of action for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that the trifluoromethyl group enhances binding affinity and selectivity towards target proteins, which is crucial for developing therapeutic agents.
The physical and chemical properties of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine span several fields:
The systematic nomenclature of triazolopyridines hinges on the fusion pattern and atom numbering. 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1239648-22-6; MF: C₇H₅F₃N₄; MW: 202.14) belongs specifically to the [1,2,4]triazolo[1,5-a]pyridine class, where the triazole ring (positions 1-2a-3a) is fused across the 1,2-bonds of the pyridine ring (positions 4-7). This contrasts sharply with isomeric frameworks like [1,2,4]triazolo[4,3-c]quinazolines, where the triazole annelation occurs at different pyrimidine bonds, leading to altered electronic distributions and molecular geometries. Crucially, X-ray diffraction analyses confirm non-planar "pincer-like" conformations in triazolopyridines bearing aryl/aminobiphenyl substituents, with dihedral angles significantly influencing π-stacking and intermolecular interactions critical for solid-state emission [10]. The amino group at C2 participates in hydrogen bonding, while the electron-withdrawing trifluoromethyl (CF₃) group at C5 induces substantial polarization, as evidenced by Hammett constants (σₘ = 0.43) and reduced electron density at adjacent ring positions [3] [8] [10].
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | XLogP3/ H-Bond Acceptors |
---|---|---|---|---|---|
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1239648-22-6 | C₇H₅F₃N₄ | 202.14 | C5-CF₃; C2-NH₂; fused 5-6 bicyclic system | 2.4 / 5 |
2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | Not Provided | C₇H₃F₃IN₃ | 313.02 | C5-CF₃; C2-I; electrophilic C-I bond | Not Provided / 5 |
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Not Provided | C₁₂H₈F₃N₅ | 279.22 | C7-CF₃; C2-NH₂; C5-Ph; pyrimidine vs. pyridine core | Not Provided / 6 |
N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide | 946359-74-6 | C₁₅H₁₃F₃N₆O | 350.30 | C2-CF₃; C7-anilino; N-acetyl; methyl at C5 | Not Provided / 7 |
The integration of trifluoromethyl groups into heterocycles represents a cornerstone of modern medicinal chemistry, evolving from early serendipitous discoveries to rational design strategies. Initial applications leveraged CF₃ as a metabolically stable lipophilic isostere, significantly enhancing membrane permeability and bioavailability. Milestones include Trapidil (a triazolopyrimidine PDGF antagonist) and advanced kinase inhibitors exploiting the CF₃ group for potency and selectivity modulation. The historical trajectory reveals two pivotal shifts: (1) recognition of CF₃ as a hydrogen-bond acceptor due to its polarized C-F bonds, enabling novel target interactions absent in methyl analogs; and (2) exploitation of its steric and electronic effects to block metabolic hotspots on adjacent rings, thereby improving pharmacokinetic profiles. Patented trifluoromethyl-triazolopyridines now target diverse therapeutic areas: WO2009047514A1 details their use as Axl/Ufo tyrosine kinase inhibitors for cancer therapy, while WO2015095477A1 claims protozoan proteasome inhibition for treating leishmaniasis and Chagas disease. These innovations underscore the strategic role of C5-CF₃ substitution in enhancing binding affinity—attributed to hydrophobic cavity filling and altered dipole moments—within ATP-binding sites and enzymatic pockets [2] [6].
Time Period | Key Advancements | Exemplary Compounds/Therapeutic Targets | Impact of CF₃ Substitution |
---|---|---|---|
1980s-1990s | Trapidil development; Emergence of trifluoromethyl as a bioisostere | Trapidil (antianginal/antiplatelet); Early antifungal/antiparasitic agents | Enhanced metabolic stability and membrane penetration |
2000-2010 | Rational targeting of kinases; Purine bioisosterism concepts | WO2009047514A1: Axl kinase inhibitors for AML, breast cancer | Improved ATP-binding site affinity; Selectivity over related kinases |
2010-Present | Exploitation in protease inhibition; Materials science applications | WO2015095477A1: Proteasome inhibitors for leishmaniasis; OLED materials | Disruption of proteolytic activity; Tuning of HOMO-LUMO gaps |
The C5-trifluoromethyl group exerts profound and multifaceted influences on the triazolopyridine core. Spectroscopic and computational analyses reveal its strong electron-withdrawing nature, reducing the electron density at C7 (by ~0.15 e⁻ vs. methyl analogs) and C6, as confirmed by NMR chemical shifts (¹³C C5: δ ~120 ppm; C7: δ ~145 ppm) and Hammett correlations. This polarization enhances intramolecular charge transfer (ICT) when coupled with electron-donating groups (e.g., C2-NH₂), resulting in solvatochromism observable in UV-Vis spectra—absorption maxima shifts exceeding 40 nm from toluene to acetonitrile. Crucially, the CF₃ group promotes supramolecular organization via "fluorine stacking" and C-F⋯H-N interactions, evidenced in XRD studies showing shortened contacts (≤ 2.9 Å). These features enable stimuli-responsive behaviors: acidochromism (protonation at N1 shifts emission >70 nm) and aggregation-induced emission (AIE) with quantum yields up to 94% in solid state. Microwave-assisted synthesis (140°C, toluene, 3h) capitalizes on CF₃-activated enaminonitrile intermediates, achieving 89% yield of triazolopyridines via tandem transamidation-cyclocondensation, highlighting the group’s synthetic utility. Such properties render C5-CF₃ triazolopyridines ideal for optoelectronic materials (OLED emissive layers) and chemosensors (TFA detection limit ~10⁻⁶ M) [3] [10].
Property Category | Effect of C5-CF₃ | Characterization Methods | Functional Implications |
---|---|---|---|
Electronic Effects | Strong −I effect; Reduced LUMO (−2.8 eV); Polarized C5-C7 bond | Cyclic voltammetry; DFT calculations; ¹⁹F/¹³C NMR | Enhanced electron affinity for charge transport; Red-shifted absorption |
Supramolecular Behavior | C-F⋯π (3.3 Å) & C-F⋯H-N (2.7 Å) interactions; Pincer-like solid-state conformation | Single-crystal XRD; DSC; Hirshfeld surface analysis | Directed crystal packing; AIE with ΦF ≤ 94%; Acidochromic shifts |
Synthetic Efficiency | Activation of enaminonitrile precursors; Regioselective cyclization | Microwave kinetics; HPLC monitoring; Isotope labeling studies | Catalyst-free annulation; High yields (≤89%) under green conditions |
Concluding Remarks5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exemplifies the strategic convergence of fluorine chemistry and heterocyclic design. Its structural distinctiveness—characterized by annular tautomerism absence, significant dipole moment, and conformational flexibility—enables unique target engagement in medicinal and materials contexts. The trifluoromethyl group transcends traditional roles as a mere lipophilicity enhancer, acting as a steric gatekeeper, electronic modulator, and supramolecular director. Future research will likely exploit these attributes for developing covalent inhibitors leveraging the C5 position’s electrophilicity and advanced optoelectronic materials harnessing AIE and stimuli-responsive emission. As synthetic methodologies evolve toward sustainability (e.g., catalyst-free microwave cyclization), this hybrid scaffold promises expanded utility in targeted protein degradation, bioimaging probes, and energy-efficient emissive devices [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8